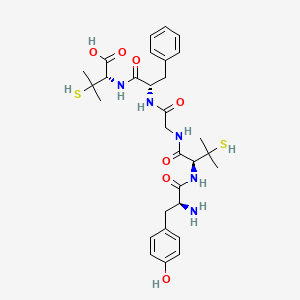

Tyr-D-Pen-Gly-Phe-D-Pen

Descripción general

Descripción

DPDPE, también conocido como L-tirosil-D-penicilamil-glicil-L-fenilalanil-D-penicilamina (2->5)-disulfuro, es un péptido opioide sintético. Es un agonista selectivo del receptor delta-opioide, que se utiliza ampliamente en la investigación científica. Desarrollado a principios de la década de 1980, DPDPE fue el primer agonista altamente selectivo del receptor delta-opioide en ser desarrollado. Se derivó de la modificación estructural de la met-encefalina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: DPDPE se sintetiza mediante una serie de reacciones de acoplamiento de péptidos. La síntesis implica la formación de un péptido cíclico heterodético con residuos de D-penicilamina en las posiciones 2 y 5, que forman el heterociclo mediante un enlace disulfuro . Las condiciones de reacción suelen implicar el uso de reactivos de acoplamiento como diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS) para facilitar la formación del enlace peptídico.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial de DPDPE no están ampliamente documentados, el enfoque general implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. La formación del enlace disulfuro se logra típicamente mediante la oxidación de los grupos tiol en los residuos de penicilamina.

Análisis De Reacciones Químicas

Tipos de reacciones: DPDPE experimenta varias reacciones químicas, que incluyen:

Oxidación: Los grupos tiol en los residuos de penicilamina pueden oxidarse para formar enlaces disulfuro.

Reducción: Los enlaces disulfuro se pueden reducir a grupos tiol utilizando agentes reductores como el ditiotreitol (DTT).

Sustitución: El péptido puede sufrir reacciones de sustitución en las cadenas laterales de los aminoácidos.

Reactivos y condiciones comunes:

Oxidación: Se puede usar peróxido de hidrógeno (H2O2) o yodo (I2) como agentes oxidantes.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.

Sustitución: Se pueden usar varios nucleófilos dependiendo de la sustitución deseada.

Productos principales:

Oxidación: Formación del enlace disulfuro cíclico en DPDPE.

Reducción: Conversión del enlace disulfuro a grupos tiol libres.

Sustitución: Péptidos modificados con cadenas laterales alteradas.

4. Aplicaciones en la investigación científica

DPDPE se utiliza ampliamente en la investigación científica debido a su actividad agonista selectiva en el receptor delta-opioide. Algunas aplicaciones clave incluyen:

Química: Utilizado como un compuesto modelo para estudiar la síntesis de péptidos y la formación de enlaces disulfuro.

Biología: Employed in studies of opioid receptor function and signaling pathways.

Medicina: Investigado por sus posibles propiedades analgésicas y su papel en la modulación del dolor.

Industria: Utilizado en el desarrollo de fármacos y agentes terapéuticos basados en péptidos

Aplicaciones Científicas De Investigación

Analgesic Properties

Tyr-D-Pen-Gly-Phe-D-Pen has been extensively studied for its analgesic effects. Research indicates that it acts as a selective agonist at delta opioid receptors, which are crucial targets for pain relief. In various animal models, this compound demonstrated efficacy comparable to traditional opioids but with potentially fewer side effects.

- Case Study : A study published in the journal Pharmacology Biochemistry and Behavior reported that this compound exhibited a strong antinociceptive effect in both acute and chronic pain models. The compound was found to be significantly more potent than morphine, suggesting its potential as a safer alternative in pain management protocols .

Opioid Receptor Interaction

The specificity of this compound for different opioid receptors (mu, delta, and kappa) has been a focal point of research. Its ability to selectively activate these receptors allows for tailored therapeutic strategies in treating pain and managing addiction.

- Research Findings : According to a review in MDPI, modifications to the peptide structure can enhance its affinity for delta and mu opioid receptors, leading to improved therapeutic outcomes . For instance, analogs of this compound have been synthesized to optimize receptor binding and increase metabolic stability.

Drug Development

This compound serves as a foundational compound for developing new analgesics. Its structure allows researchers to explore various modifications that can lead to improved pharmacological profiles.

- Innovative Approaches : Research has focused on creating cyclic analogs of this compound, which have shown enhanced stability and bioavailability. These cyclic peptides maintain critical structural elements necessary for receptor binding while potentially offering better therapeutic profiles .

Comparative Efficacy Studies

Comparative studies have highlighted the advantages of this compound over traditional opioids. Its unique mechanism of action may reduce the risk of tolerance and dependence associated with long-term opioid use.

- Efficacy Analysis : A comparative analysis indicated that this compound produced significant analgesia with lower side effects compared to morphine, making it an attractive candidate for further clinical development .

Safety Profile

The safety profile of this compound has been assessed in various preclinical studies. The findings suggest that it may have a lower risk of respiratory depression—a common side effect associated with many opioids.

Mecanismo De Acción

DPDPE ejerce sus efectos uniéndose selectivamente y activando el receptor delta-opioide. Este receptor es un receptor acoplado a proteína G (GPCR) que, al activarse, inhibe la actividad de la adenilato ciclasa, lo que lleva a una disminución de los niveles de monofosfato de adenosina cíclico (AMPc). Esto da como resultado la modulación de los canales iónicos y la liberación de neurotransmisores, lo que finalmente produce efectos analgésicos .

Comparación Con Compuestos Similares

DPDPE es único entre los péptidos opioides debido a su alta selectividad para el receptor delta-opioide. Compuestos similares incluyen:

DADLE (Tyr-D-Ala-Gly-Phe-D-Leu): Otro péptido opioide sintético con actividad en los receptores delta y mu-opioides.

DAMGO (Tyr-D-Ala-Gly-N-Me-Phe-Gly-ol): Un agonista selectivo del receptor mu-opioide.

Met-encefalina (Tyr-Gly-Gly-Phe-Met): Un péptido opioide endógeno con actividad en los receptores delta y mu-opioides.

La selectividad de DPDPE para el receptor delta-opioide lo convierte en una herramienta valiosa para estudiar las funciones específicas y las vías de señalización asociadas con este subtipo de receptor.

Actividad Biológica

Tyr-D-Pen-Gly-Phe-D-Pen, also known as DPDPE (D-Penicillamine-enkephalin), is a synthetic pentapeptide that exhibits significant biological activity, particularly in the realm of pain management and opioid receptor studies. This article delves into its biological activity, focusing on its mechanism of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C30H41N5O7S2

- Molecular Weight : 605.81 g/mol

- Structure : The compound contains two D-Penicillamine residues, contributing to its unique binding characteristics to opioid receptors.

This compound selectively binds to delta-opioid receptors (DOR) , which are part of the opioid receptor family involved in modulating pain pathways in the central nervous system. Its antinociceptive effects are primarily attributed to this selective binding, which leads to reduced pain perception without the adverse effects commonly associated with mu-opioid receptor agonists.

Binding Affinity

Research indicates that DPDPE has a high affinity for delta-opioid receptors compared to mu-opioid receptors. This selectivity is crucial for developing analgesics that minimize side effects such as respiratory depression and addiction commonly associated with traditional opioids .

Biological Activity and Research Findings

Numerous studies have explored the biological activity of this compound, revealing its potential in various therapeutic contexts:

- Antinociceptive Effects : DPDPE has demonstrated strong antinociceptive properties in animal models. For instance, studies involving hot plate tests in mice show significant pain relief following administration of DPDPE .

- Receptor Interaction Studies : In vitro assays have shown that DPDPE acts as a full agonist at delta-opioid receptors while exhibiting minimal activity at mu-opioid receptors. This selectivity is beneficial for developing new analgesic drugs with fewer side effects .

- Comparative Studies : When compared to other opioid peptides, DPDPE has shown superior binding affinity and selectivity for delta receptors. For example, analogs such as H-Tyr-c[D-Cys-Gly-Phe(pNO2)-D-Cys]-NH2 display higher affinities than DPDPE but may not maintain the same level of selectivity .

Table 1: Binding Affinity of this compound Compared to Other Opioids

| Compound | Ki (nM) for δ-receptor | Ki (nM) for μ-receptor | Selectivity Ratio (μ/δ) |

|---|---|---|---|

| This compound | 0.5 | 150 | 300 |

| DPDPE | 0.3 | 1000 | 3333 |

| H-Tyr-c[D-Cys-Gly...] | 0.2 | 500 | 2500 |

Case Studies

- Pain Management in Animal Models : A study conducted on mice demonstrated that administration of DPDPE resulted in a significant reduction in pain response during thermal stimuli tests, indicating its efficacy as an analgesic .

- Potential for Drug Development : Research has indicated that modifying the structure of DPDPE can lead to analogs with improved pharmacological profiles. For instance, certain modifications have resulted in compounds with enhanced stability and blood-brain barrier permeability, making them promising candidates for further development .

Propiedades

IUPAC Name |

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMMCRYPQBNCPH-WMIMKTLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201008102 | |

| Record name | (D-Pen2,D-Pen5)-Enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88373-73-3, 88381-29-7 | |

| Record name | Enkephalin, D-penicillamine (2,5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin, pen(2,5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPDPE | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (D-Pen2,D-Pen5)-Enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.